molecular formula C10H15NO B1266836 2-Benzylamino-propan-1-ol CAS No. 6940-81-4

2-Benzylamino-propan-1-ol

Cat. No. B1266836
CAS RN: 6940-81-4
M. Wt: 165.23 g/mol
InChI Key: PJXWCRXOPLGFLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzylamino-propan-1-ol and related compounds involves several key strategies, including catalytic hydrogenation and Schiff base reactions. A notable method for synthesizing chiral 1,2-amino alcohol derivatives, which are closely related to 2-Benzylamino-propan-1-ol, involves the hydrogenation of its Schiff base over palladium on carbon in various solvents under mild conditions. This process is optimized for producing optically active compounds essential for pharmaceutical applications (Hegedüs et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Benzylamino-propan-1-ol derivatives is crucial for understanding their reactivity and properties. Studies involving the crystal structure determination of similar compounds provide insights into the absence of intra-molecular hydrogen bonding, which significantly affects their chemical behavior and electrochemical properties (Bayen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 2-Benzylamino-propan-1-ol derivatives are diverse, with applications in synthesizing antifungal agents and exploring structure-activity relationships. The compound's ability to undergo various chemical modifications makes it a valuable scaffold for developing new pharmaceutical agents with specific biological activities (Giraud et al., 2009).

Physical Properties Analysis

The physical properties of 2-Benzylamino-propan-1-ol and its derivatives, such as solubility, melting point, and stability, are critical for their application in different domains. Although specific studies directly addressing the physical properties of 2-Benzylamino-propan-1-ol were not found, related research on similar compounds provides a foundation for understanding these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and redox behavior, are essential for the practical application of 2-Benzylamino-propan-1-ol derivatives. Research on the electrochemical properties of related compounds reveals the impact of substituents on their redox behavior, highlighting the compound's versatility in synthetic chemistry and materials science (Bayen et al., 2007).

Scientific Research Applications

Antifungal Agent Development

2-Benzylamino-propan-1-ol derivatives have shown significant promise in the development of antifungal agents. Research by Tang et al. (2013) and Giraud et al. (2009) has demonstrated that these compounds, particularly when modified with triazole groups, exhibit potent antifungal activities against species like Candida albicans. Such derivatives can offer a higher efficacy compared to existing antifungal drugs like Fluconazole and Itraconazole (Tang et al., 2013); (Giraud et al., 2009).

Cardiac Therapeutics

In cardiac therapeutics, derivatives of 2-Benzylamino-propan-1-ol have been synthesized and tested for their positive inotropic activities. Li et al. (2009) found that certain derivatives significantly increased coronary blood flow and left ventricular pressure in rat models. This suggests potential applications in treating heart conditions that require enhanced cardiac output (Li et al., 2009).

Neuropharmacological Research

Compounds based on 2-Benzylamino-propan-1-ol have shown affinity for both serotonin and dopamine receptors, as demonstrated in the research by Guarna et al. (2001). Such compounds, including a radiolabeled version, have been studied for their ability to cross the blood-brain barrier and target specific neuroreceptors, which has implications for neuropharmacological research and potential therapeutic applications (Guarna et al., 2001).

Safety And Hazards

This compound is considered hazardous. It is associated with danger and has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(benzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXWCRXOPLGFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880758
Record name 1-propanol, dl-2-benzylamino-,
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylamino-propan-1-ol

CAS RN

6940-81-4, 3217-09-2
Record name 1-Propanol, dl-2-benzylamino-
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Record name NSC75641
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Record name NSC60402
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Record name 1-propanol, dl-2-benzylamino-,
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Record name DL-2-Benzylamino-1-propanol
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Record name 2-(benzylamino)propan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (S)-(+)-2-aminopropan-1-ol (50.0 g) and benzaldehyde (74 ml) in ethanol (500 ml) was added 5% palladium carbon (5.0 g), and the mixture was hydrogenated at room temperature under ordinary pressure for 8 hours. The reaction mixture was filtered through Celite, and concentrated under reduced pressure to give the titled compound (111.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RS Ranganathan, RK Pillai, N Raju, H Fan… - Inorganic …, 2002 - ACS Publications
This work describes the synthesis and the conformational properties of new polymethylated macrocyclic ligands of potential interest for magnetic resonance imaging. M4cyclen, (2S,5S,…
Number of citations: 62 pubs.acs.org
P Haghshenas, JW Quail, M Gravel - The Journal of Organic …, 2016 - ACS Publications
The effectiveness of utilizing N-Bn-N-Boc-α-amino aldehydes in cross-benzoin reactions with heteroaromatic aldehydes is demonstrated. The reaction is both chemoselective and syn-…
Number of citations: 24 pubs.acs.org
F Fang - 2013 - search.proquest.com
Oxazolidinones are known as a new class of antibacterial agents. In our group, the 4, 5-disubstituted oxazolidinones have been previously identified to exhibit high affinity for the T box …
Number of citations: 1 search.proquest.com
WD Hong, PM O'Neill, MJ Taylor… - … Process Research & …, 2023 - ACS Publications
Anti-Wolbachia therapy has been clinically proven to be a safe approach for the treatment of onchocerciasis and lymphatic filariasis. AWZ1066S, a first-in-class highly specific anti-…
Number of citations: 5 pubs.acs.org
F Arjmand, M Muddassir, Y Zaidi, D Ray - MedChemComm, 2013 - pubs.rsc.org
Copper-based potential chemotherapeutic complexes 1 and 2 were designed, synthesized and evaluated for in vitro DNA binding, cleaving capability and in vivo genotoxicity. The …
Number of citations: 40 pubs.rsc.org
F Arjmand, M Muddassir, Y Zaidi, D Ray - researchgate.net
Copper-based potential chemotherapeutic complexes 1 and 2 were designed, synthesized and evaluated for in vitro DNA binding, cleaving capability and in vivo genotoxicity. The …
Number of citations: 2 www.researchgate.net

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